molecular formula C4H7F3O3S B056943 Isopropyl triflate CAS No. 41029-44-1

Isopropyl triflate

Cat. No. B056943
CAS RN: 41029-44-1
M. Wt: 192.16 g/mol
InChI Key: NDJBHBQUEAGIOB-UHFFFAOYSA-N
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Description

Isopropyl triflate is a chemical compound used in various synthetic transformations in organic chemistry due to its reactivity and effectiveness in promoting certain chemical reactions.

Synthesis Analysis

The synthesis of isopropyl triflate and related compounds typically involves reactions under mild conditions with high regioselectivity and good yields. For instance, silver triflate and p-toluenesulfonic acid co-catalyzed synthesis can produce a range of isocoumarins from 2-alkynylbenzoates (Gianni, Pirovano, & Abbiati, 2018).

Molecular Structure Analysis

The molecular structure of isopropyl triflate derivatives can be characterized using various spectroscopic methods. These compounds often feature complex structures with multiple functional groups, and their precise structure depends on the specific synthesis method and conditions used.

Chemical Reactions and Properties

Isopropyl triflate is known for its participation in a wide range of chemical reactions, such as the synthesis of esters or free alpha-hydroxy-arylacetic acids from aromatic glyoxals and aryl methyl ketones (Curini et al., 2005). Its reactivity is attributed to its ability to act as a strong electrophile in various organic reactions.

Scientific Research Applications

  • Catalysis in Friedel-Crafts Reactions : Gallium(III) trifluoromethanesulfonate (triflate) is used as a catalyst in Friedel-Crafts alkylation and acylation reactions. It facilitates the isopropylation of aromatics with isopropyl alcohol, offering moderate to excellent yields, and is reusable without loss of activity (Prakash et al., 2003).

  • Synthesis of Isopropyl Esters and Acids : Ytterbium triflate catalyzes the synthesis of isopropyl esters or free alpha-hydroxy-arylacetic acids from aromatic glyoxals and aryl methyl ketones. This environmentally friendly method uses an aqueous medium and yields products without the need for further purification (Curini et al., 2005).

  • Synthetic Transformations : Vinyl and aryl triflates are used for their facile preparation from carbonyl compounds and phenols. They are involved in cross-coupling reactions with organo-metallics and in addition reactions to alkenes and alkynes. They are particularly effective in Heck reactions and in palladium-catalyzed carbon monoxide insertion leading to esters or amides (Ritter, 1993).

  • Flame Retardancy in Polymers : Isopropyl tris(dioctylphosphoryloxy) titanate improves the flame retardancy of thermoplastic polyurethane (TPU) composites. It reduces smoke production and heat release, demonstrating its potential in enhancing the safety of TPU products (Chen et al., 2019).

  • Facilitation of Aryne Formation : Isopropyl triflates are used in the synthesis of aryne precursors, such as 2-iodophenyl triflate, which is effective in nonpolar solvents (Ganta & Snowden, 2007).

Future Directions

A recent review of new drugs approved by the FDA in 2022 mentioned the esterification of omidenepag with isopropyl alcohol in dioxane to yield omidenepag isopropyl . This suggests that isopropyl triflate and related compounds could have potential applications in the synthesis of new drugs.

properties

IUPAC Name

propan-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJBHBQUEAGIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
GA Dafforn, A Streitwieser Jr - Tetrahedron Letters, 1970 - Elsevier
… Isopropyl triflate was found to solvolyze too rapidly to measure, and good firstorder rates for n-propyl triflate could be obtained using isomer mixtures in all solvents studied. Acetolysis …
Number of citations: 36 www.sciencedirect.com
CD Beard, K Baum - The Journal of Organic Chemistry, 1974 - ACS Publications
… gave mainly secondary perchlorates,2 and the reaction of silver trifluoromethanesulfonate with propyl iodide under the same conditions also was reported to give mainly isopropyl triflate…
Number of citations: 40 pubs.acs.org
MF Salomon, RG Salomon… - The Journal of Organic …, 1976 - ACS Publications
… In fact, isopropyl triflate readilyalkylates tert-butyl hydroperoxide in a few hours at room … alternate procedure involving reaction of isopropyl triflate with potassium tert-butyl peroxide. …
Number of citations: 37 pubs.acs.org
CD Beard, K Baum, V Grakauskas - The Journal of Organic …, 1973 - ACS Publications
… Under these conditions, 2-fluoro-2,2-dinitroethanol, 2,2-dinitropropanol, and 2,2,2-trinitroethanol, as well as pentanol, reacted with isopropyl triflate to give the corresponding isopropyl …
Number of citations: 211 pubs.acs.org
CL Chen, WJ Connors - The Journal of Organic Chemistry, 1974 - ACS Publications
… % isopropyl triflate… isopropyl triflate. A solvent consisting of 33% benzeneand 67% 1,1,2-trichlorotrifluoroethane gave a 98% yield containing 43% propyl triflate and 57% isopropyl triflate…
Number of citations: 7 pubs.acs.org
LS Lehman de Gaeta, M Czarniecki… - The Journal of Organic …, 1989 - ACS Publications
… Successful alkylation required the use of isopropyl triflate and the additionof 1 equiv of HMPA. The isopropyl triflate was prepared according to Beard et al.7 Purification on short-path …
Number of citations: 44 pubs.acs.org
TV Goud, A Tutar, JF Biellmann - Tetrahedron, 2006 - Elsevier
… Thioketones, bis-(5-R-1H-pyrrol-2-yl)-methanethiones (R=H, Me, Et), 4 react with methyl iodide or isopropyl triflate to give the pyrrolium salts, which are treated with tertiary amine and …
Number of citations: 181 www.sciencedirect.com
MF Salomon, RG Salomon - Journal of the American Chemical …, 1977 - ACS Publications
… butyl tri(n-butyl)tin peroxide with isopropyl triflate gives /erf-butyl isopropyl peroxide (79%). An ether by-product, oxetane, was not observed in the synthesis of 1,2-dioxolane (table entry …
Number of citations: 23 pubs.acs.org
X Ma, Y Zhao - The Journal of Organic Chemistry, 1989 - ACS Publications
… Successful alkylation required the use of isopropyl triflate and the additionof 1 equiv of HMPA. The isopropyl triflate was prepared according to Beard et al.7 Purification on short-path …
Number of citations: 61 pubs.acs.org
O Spiegelstein, M Bialer, M Radatz… - Chirality: The …, 1999 - Wiley Online Library
… In order to overcome this problem, we synthesized isopropyl triflate and used it to alkylate … of isopropyl triflate was done at −17 to 0C. Due to the ready decomposition of isopropyl triflate, …
Number of citations: 22 onlinelibrary.wiley.com

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